4,4,5,5-Tetramethyl-2-(2-((1R,2R)-2-methylcyclopropyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group, which can impart unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of a cyclopropyl-substituted phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Boronic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting the overall reaction kinetics and selectivity.
Comparison with Similar Compounds
Similar Compounds
- rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-phenylcyclopropyl]phenyl}-1,3,2-dioxaborolane
- rac-2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- rac-2-{2-[(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of rac-4,4,5,5-tetramethyl-2-{2-[(1R,2R)-2-methylcyclopropyl]phenyl}-1,3,2-dioxaborolane lies in its cyclopropyl group, which can impart distinct reactivity and stability characteristics compared to other boronic esters
Properties
Molecular Formula |
C16H23BO2 |
---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(1R,2R)-2-methylcyclopropyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-11-10-13(11)12-8-6-7-9-14(12)17-18-15(2,3)16(4,5)19-17/h6-9,11,13H,10H2,1-5H3/t11-,13-/m1/s1 |
InChI Key |
ZECXCMQVLXRYPQ-DGCLKSJQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[C@@H]3C[C@H]3C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CC3C |
Origin of Product |
United States |
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